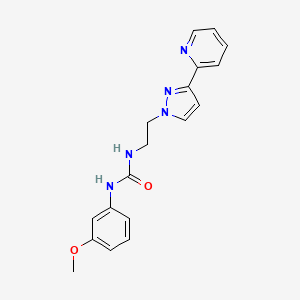![molecular formula C11H13NO4 B2409682 3-[(2E)-3-(dimethylamino)prop-2-enoyl]-6-methyl-2H-pyran-2,4(3H)-dione CAS No. 181757-28-8](/img/structure/B2409682.png)
3-[(2E)-3-(dimethylamino)prop-2-enoyl]-6-methyl-2H-pyran-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(2E)-3-(dimethylamino)prop-2-enoyl]-6-methyl-2H-pyran-2,4(3H)-dione, also known as DMPPD, is an organosulfur compound that has been used in a wide range of scientific research applications. It is a colorless, crystalline solid that is soluble in organic solvents. DMPPD has been studied for its potential applications in biochemistry, physiology, and biotechnology.
Scientific Research Applications
Chemical Synthesis and Heterocyclic Compounds
Research has explored the use of this compound in the synthesis of various heterocyclic compounds. It reacts with carbocyclic and heterocyclic 1,3-diketones, leading to the formation of substituted 5-oxo-5,6,7,8-tetrahydro-2H-1-benzopyran-2-ones and other derivatives. Such reactions are fundamental in creating complex molecules used in chemical and pharmaceutical industries (Ornik et al., 1990).
Synthesis of Pharmaceutical Compounds
The compound has been utilized in synthesizing pharmaceutical derivatives that exhibit a range of biological activities. For instance, certain synthesized compounds showed significant local anesthetic and platelet antiaggregating activities, along with moderate analgesic, antiinflammatory, and antiarrhythmic activities (Mosti et al., 1994).
Catalytic and Biological Activities
It has been involved in the synthesis of new chalcone ligands, which were then examined for their catalytic activities, notably in the oxidation reaction of catechol to o-quinone under atmospheric dioxygen (Thabti et al., 2015). Also, complexes of this compound with transition metals like Mn(II), Fe(III), Co(II), Ni(II), and Cu(II) were synthesized and showed promising antibacterial and antifungal activities (Patange & Arbad, 2011).
Photosynthetic Electron Transport Inhibition
A series of derivatives of this compound were synthesized and tested as photosynthetic electron transport inhibitors. These inhibitors are crucial in studying the photosynthetic process and potentially in developing herbicides (Asami, Takahashi, & Yoshida, 1987).
Anticancer Research
In the field of oncology, derivatives of this compound were synthesized and tested for cytotoxic activities against various cancer cell lines, with some showing potent cytotoxic effects (Deady et al., 2003).
properties
IUPAC Name |
3-[(E)-3-(dimethylamino)prop-2-enoyl]-6-methylpyran-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-7-6-9(14)10(11(15)16-7)8(13)4-5-12(2)3/h4-6,10H,1-3H3/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHRPAGNDWEUJF-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(C(=O)O1)C(=O)C=CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C(C(=O)O1)C(=O)/C=C/N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2E)-3-(dimethylamino)prop-2-enoyl]-6-methyl-2H-pyran-2,4(3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methylphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2409599.png)
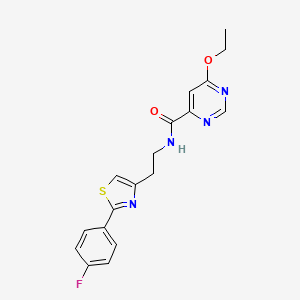
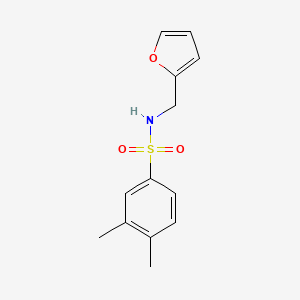
![7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine](/img/structure/B2409604.png)
![Ethyl 2-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]acetate](/img/structure/B2409607.png)
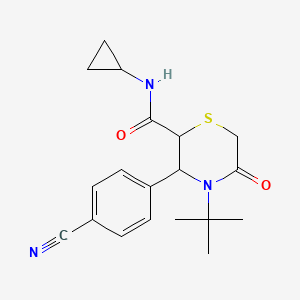
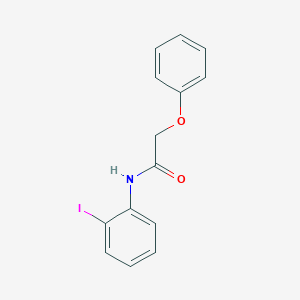
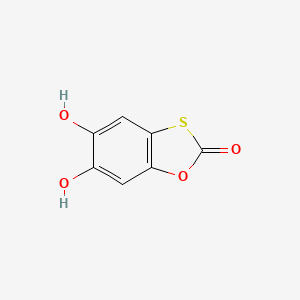

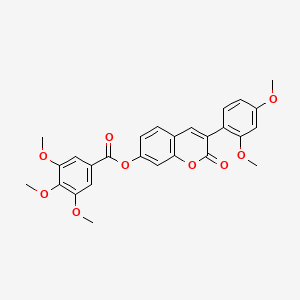
![3-hydroxy-1,3-bis(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2409616.png)
![(4-Chlorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2409620.png)
![N-cyclopentyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2409621.png)
